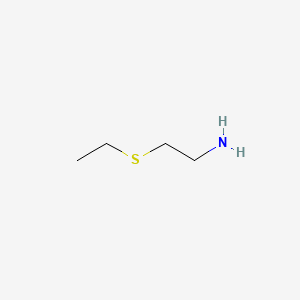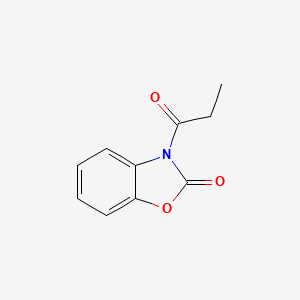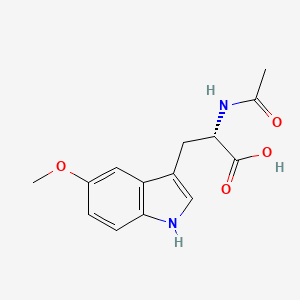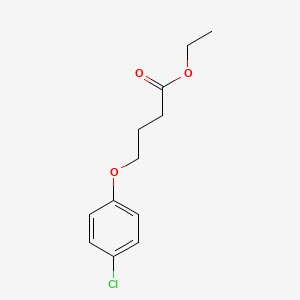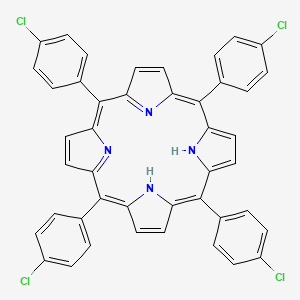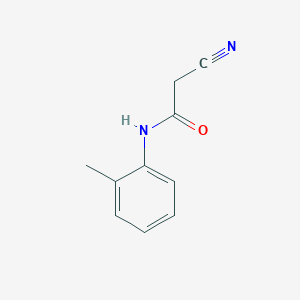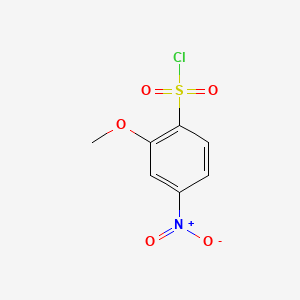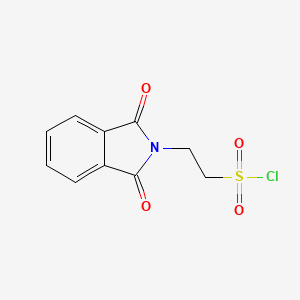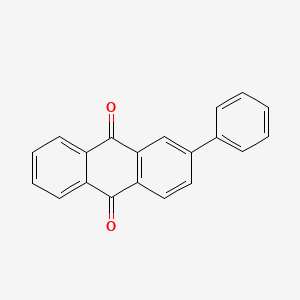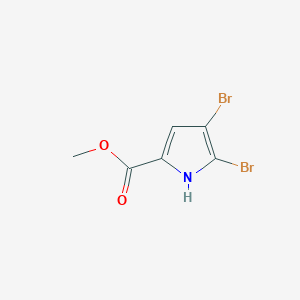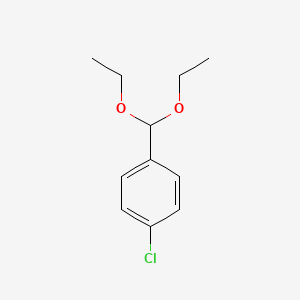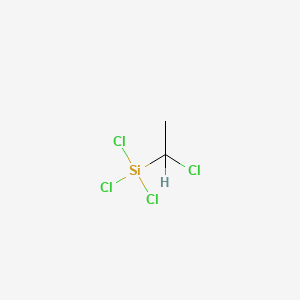
1-Chloroethyltrichlorosilane
Übersicht
Beschreibung
1-Chloroethyltrichlorosilane is an organosilicon compound with the molecular formula C2H4Cl4Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity and is widely utilized in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroethyltrichlorosilane can be synthesized through a liquid-phase chlorination reaction. In this method, methyl trichlorosilane is used as a raw material, and chlorine is introduced into the reaction mixture in the presence of catalysts such as benzoyl peroxide and ferric chloride. The reaction is typically carried out under controlled conditions to achieve a high conversion rate and selectivity .
Industrial Production Methods: The industrial production of trichloro(1-chloroethyl)silane involves the direct chlorination of methyl trichlorosilane. This process is advantageous due to its simplicity and cost-effectiveness. The reaction is performed at low temperatures and does not require illumination, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroethyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Reduction: It can be reduced to form silanes and other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols and amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminium hydride, are used in reduction reactions.
Major Products:
Silanols: Formed from hydrolysis.
Silicon-containing Compounds: Formed from reduction and substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Chloroethyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Used in the production of silicone polymers and coatings.
Wirkmechanismus
The mechanism of action of trichloro(1-chloroethyl)silane involves its high reactivity due to the presence of silicon-chlorine bonds. These bonds can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved include nucleophilic substitution and hydrolysis reactions, which lead to the formation of silanols and other silicon-containing products .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials.
Silicon Tetrachloride (SiCl4): Used in the synthesis of silicon-containing compounds.
Uniqueness: 1-Chloroethyltrichlorosilane is unique due to its specific reactivity and the presence of a 1-chloroethyl group, which imparts distinct chemical properties compared to other chlorosilanes. This makes it particularly useful in specialized applications where other chlorosilanes may not be suitable .
Eigenschaften
IUPAC Name |
trichloro(1-chloroethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c1-2(3)7(4,5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMQICDAJXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884433 | |
| Record name | Silane, trichloro(1-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-82-8 | |
| Record name | Trichloro(1-chloroethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(1-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroethyltrichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichloro(1-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(1-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(1-chloroethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trichloro(1-chloroethyl)silane contribute to the selective deposition of microstructures in this blade-coating technique?
A1: In this research, Trichloro(1-chloroethyl)silane is used to chemically modify the surface of SiO2 plates (the microstructures). [] While the paper doesn't delve into the exact mechanism of this modification, it suggests that this treatment alters the surface energy of the plates. This alteration is crucial for the subsequent steps involving interfacial interactions with the solvent and water, ultimately guiding the selective deposition of the plates onto hydrophilic areas on the substrate.
Q2: The research mentions the importance of solvent choice for successful microstructure deposition. How does the interaction between Trichloro(1-chloroethyl)silane-modified plates and the solvent influence deposition probability?
A2: The study found that the deposition probability of the Trichloro(1-chloroethyl)silane-modified plates was significantly influenced by the specific solvent used in the dispersion. [] The authors attribute this to the free energy change associated with the movement of the modified plate from the solvent to the solvent/water interface. Solvents with higher free energy change values during this transition resulted in greater capillary forces acting on the plates, thus improving deposition probability. This highlights the importance of carefully selecting a solvent that maximizes the interfacial energy differences for optimal deposition outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


